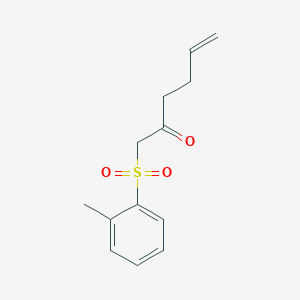
1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a hexenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one typically involves the sulfonylation of 2-methylbenzene (toluene) followed by a series of reactions to introduce the hexenone moiety. One common method involves the following steps:
Sulfonylation: Toluene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 2-methylbenzenesulfonic acid.
Formation of the Hexenone Chain: The sulfonic acid derivative is then subjected to a Friedel-Crafts acylation reaction with hex-5-en-2-one in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its sulfonyl group.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one largely depends on its interaction with biological targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hexenone moiety may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
- 1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one
- 1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one
- 1-(2-Methylbenzene-1-sulfonyl)pent-4-en-2-one
Uniqueness: 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one is unique due to the specific positioning of the sulfonyl group and the hexenone chain, which can influence its reactivity and interaction with other molecules. The presence of the 2-methyl group on the benzene ring can also affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers.
Properties
CAS No. |
923001-97-2 |
|---|---|
Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
1-(2-methylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C13H16O3S/c1-3-4-8-12(14)10-17(15,16)13-9-6-5-7-11(13)2/h3,5-7,9H,1,4,8,10H2,2H3 |
InChI Key |
CLYYHXYJTQVGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)CC(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















